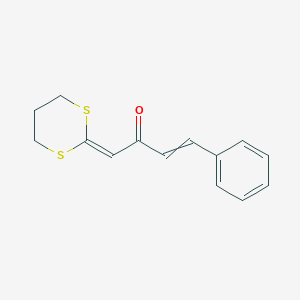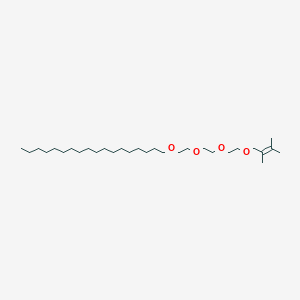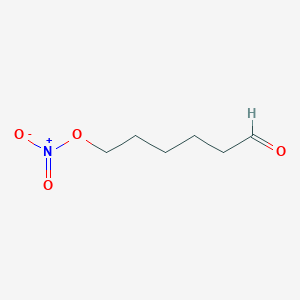
6-Oxohexyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxohexyl nitrate is an organic compound characterized by the presence of a nitrate ester functional group attached to a six-carbon chain with an oxo group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexyl nitrate typically involves the nitration of 6-oxohexanol. This can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of mixed acid systems (nitric acid and sulfuric acid) is common in large-scale production, with stringent controls to manage the exothermic nature of the reaction and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Oxohexyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrate group can yield hydroxylamine derivatives.
Substitution: The nitrate group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the nitrate group in the presence of a base.
Major Products
Oxidation: Formation of nitrohexanoic acid.
Reduction: Formation of 6-hydroxyhexylamine.
Substitution: Formation of 6-alkylaminohexyl derivatives.
Scientific Research Applications
6-Oxohexyl nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Explored for its vasodilatory properties, similar to other nitrate esters.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 6-Oxohexyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator that acts by stimulating the production of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, leading to relaxation and dilation of blood vessels.
Comparison with Similar Compounds
Similar Compounds
Glyceryl trinitrate:
Isosorbide dinitrate: Another nitrate ester used as a vasodilator.
Amyl nitrate: Used as a vasodilator and recreational inhalant.
Uniqueness
6-Oxohexyl nitrate is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitrate esters. Its oxo group may influence its reactivity and interaction with biological targets, making it a compound of interest for further research.
Properties
CAS No. |
197585-99-2 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-oxohexyl nitrate |
InChI |
InChI=1S/C6H11NO4/c8-5-3-1-2-4-6-11-7(9)10/h5H,1-4,6H2 |
InChI Key |
BSOUFWBHIRXMPX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=O)CCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
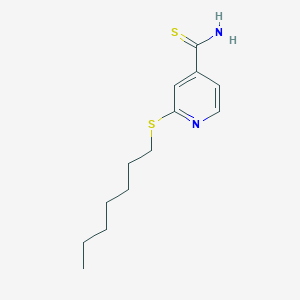
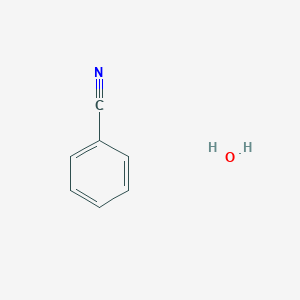
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
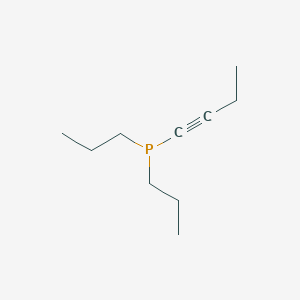
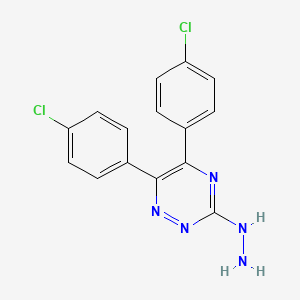
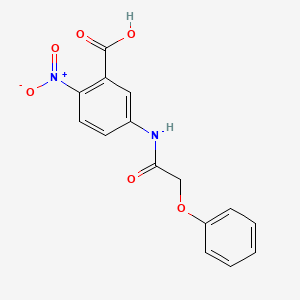
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
